4-(BUTAN-2-YL)-N-(5-CHLOROPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE
Overview
Description
4-(BUTAN-2-YL)-N-(5-CHLOROPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE is a useful research compound. Its molecular formula is C15H17ClN2O2S and its molecular weight is 324.8 g/mol. The purity is usually 95%.
The exact mass of the compound 4-sec-butyl-N-(5-chloro-2-pyridinyl)benzenesulfonamide is 324.0699267 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Human Carbonic Anhydrase Inhibitors
A study by Balandis et al. (2020) synthesized a series of pyrrolidinone-based chlorinated benzenesulfonamide derivatives to investigate their binding affinity and selectivity against recombinant human carbonic anhydrases I-XIV. These derivatives exhibited low nanomolar affinity against cancer-related carbonic anhydrase IX, highlighting their potential for further development as selective inhibitors for specific isozymes of carbonic anhydrases, which play crucial roles in various physiological and pathological processes, including cancer progression (Balandis et al., 2020).
Chemical Nucleases
Macías et al. (2006) explored the reaction between 2-picolylamine with different sulfonyl chlorides, leading to the formation of compounds that, when reacted with Cu(II) salts, yielded coordination compounds with potential as chemical nucleases. These complexes showcased the ability to act as chemical nucleases in the presence of ascorbate/H2O2, highlighting the potential of such sulfonamide derivatives in DNA cleavage applications, which is of interest in molecular biology and gene therapy (Macías et al., 2006).
Anticancer Activity
The research by Ghorab and Al-Said (2012) focused on synthesizing novel indenopyridine derivatives incorporating the benzenesulfonamide moiety to evaluate their in vitro anticancer activity against the breast cancer cell line MCF7. Some of these compounds demonstrated higher potency than Doxorubicin, a commonly used chemotherapeutic agent, suggesting the potential of these sulfonamide derivatives in the development of new anticancer drugs (Ghorab & Al-Said, 2012).
Properties
IUPAC Name |
4-butan-2-yl-N-(5-chloropyridin-2-yl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S/c1-3-11(2)12-4-7-14(8-5-12)21(19,20)18-15-9-6-13(16)10-17-15/h4-11H,3H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWLRMNIGVBZHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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